The Biosynthetic Pathway of Indolelactic Acid: A Technical Guide
The Biosynthetic Pathway of Indolelactic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-lactic acid (ILA) is a tryptophan-derived metabolite produced by a variety of microorganisms, including commensal gut bacteria such as Bifidobacterium and Lactobacillus species. As a key signaling molecule in the gut-brain axis and a modulator of host immune responses, ILA has garnered significant interest in the fields of microbiology, immunology, and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of indolelactic acid, including the key enzymes and intermediates involved. It also presents quantitative data on ILA production, detailed experimental protocols for its study, and visual representations of the pathway and related workflows.
The Core Biosynthetic Pathway of Indolelactic Acid
The primary route for indolelactic acid biosynthesis is the indole-3-pyruvic acid (IPA) pathway, a two-step enzymatic process that converts L-tryptophan into indole-3-lactic acid.
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Transamination of L-Tryptophan: The pathway is initiated by the transamination of L-tryptophan to indole-3-pyruvic acid (IPA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT) , also known as tryptophan aminotransferase (TAM). This enzyme transfers the amino group from tryptophan to an α-keto acid acceptor, typically α-ketoglutarate, producing glutamate (B1630785) as a co-product.[1][2][3][4]
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Reduction of Indole-3-Pyruvic Acid: In the second step, indole-3-pyruvic acid is reduced to indole-3-lactic acid. This reaction is catalyzed by indolelactate dehydrogenase (ILDH) , an NADH-dependent oxidoreductase.[1] This enzyme is also referred to as aromatic 2-oxoacid reductase.
An alternative, though less characterized, pathway involves the deamination of tryptophan by an L-amino acid oxidase to form IPA, which is then converted to ILA.
The instability of indole-3-pyruvic acid means that it can be spontaneously converted to indole-3-lactic acid, making ILA a readily identifiable proxy for IPA in culture.
Quantitative Data on Indolelactic Acid Production
The production of indolelactic acid varies significantly among different microbial species and strains. The following tables summarize the quantitative data on ILA production from various studies.
Table 1: Indolelactic Acid (ILA) Production by Bifidobacterium Strains
| Species | Strain(s) | ILA Concentration (µg/mL) | Reference |
| B. longum subsp. longum | 40 strains | 1.87 ± 1.05 | |
| B. breve | 12 strains | 2.04 ± 0.97 | |
| B. bifidum | 1 strain | 2.54 | |
| B. longum | BB536 | ~5.3 (2.57 µM) | |
| B. breve | M-16V | ~0.58 (0.28 µM) |
Table 2: Indolelactic Acid (ILA) Production by Lactobacillus and Engineered E. coli Strains
| Species | Strain | ILA Concentration | Reference |
| Lactiplantibacillus plantarum | ZJ316 | 43.14 µg/mL | |
| Lacticaseibacillus paracasei | ZFM54 | 14.58 µg/mL | |
| Lactiplantibacillus plantarum | various strains | 12.22 - 101.86 ng/mL | |
| Enterococcus | various strains | up to 101.86 ng/mL | |
| Engineered Escherichia coli Nissle 1917 | - | 73.4 ± 47.2 nmol/g (fecal matter) | |
| 149 ± 123.6 nmol/g (cecal matter) |
Experimental Protocols
This section details the methodologies for key experiments related to the study of the indolelactic acid biosynthetic pathway.
Quantification of Indolelactic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of indolic compounds in bacterial culture supernatants.
a. Sample Preparation:
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Centrifuge the bacterial culture at 10,000 x g for 10 minutes at 4°C to pellet the cells.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.
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For protein precipitation (optional but recommended), add a 1/10 volume of 4N sodium acetate (B1210297) to the filtered supernatant, mix, and freeze the sample. Centrifuge at 10,000 x g to pellet the precipitated proteins and use the supernatant for analysis.
b. HPLC Conditions:
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Column: C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 250 mm).
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Mobile Phase: A gradient elution is typically used.
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Eluent A: 0.1% formic acid in water.
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Eluent B: 0.1% formic acid in acetonitrile.
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A common gradient profile starts with a low percentage of Eluent B, which is gradually increased over the run.
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Flow Rate: 0.8 - 1.0 mL/min.
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Injection Volume: 20-30 µL.
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Detection:
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UV Detector: Set at 280 nm.
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Fluorescence Detector (for higher sensitivity and specificity): Excitation at 280 nm and emission at 350 nm.
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Quantification: Generate a standard curve using known concentrations of ILA standard. Compare the peak area of the sample to the standard curve to determine the ILA concentration.
Enzyme Assay for Aromatic Amino Acid Aminotransferase (ArAT) Activity
This protocol is a general method that can be adapted to measure the activity of ArAT by monitoring the formation of indole-3-pyruvic acid.
a. Reaction Mixture:
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100 mM potassium phosphate (B84403) buffer (pH 8.0)
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10 mM L-tryptophan
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10 mM α-ketoglutarate
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0.1 mM pyridoxal-5'-phosphate (PLP)
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Enzyme preparation (cell-free extract or purified enzyme)
b. Assay Procedure:
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Pre-incubate the reaction mixture without L-tryptophan at 37°C for 5 minutes.
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Initiate the reaction by adding L-tryptophan.
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Incubate at 37°C for a defined period (e.g., 30 minutes).
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Stop the reaction by adding an equal volume of 1 M HCl.
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Centrifuge to remove any precipitate.
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Analyze the supernatant for the presence of indole-3-pyruvic acid using HPLC or a colorimetric method.
Recombinant Expression and Purification of Pathway Enzymes
This is a general workflow for the production of recombinant ArAT or ILDH in E. coli.
a. Gene Cloning and Expression Vector:
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Amplify the gene encoding the target enzyme (ArAT or ILDH) from the desired microbial source using PCR.
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Clone the amplified gene into an appropriate expression vector (e.g., pET series) containing a suitable tag for purification (e.g., 6x-His tag).
b. Protein Expression:
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Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
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Grow the transformed cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.
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Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.
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Continue incubation at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.
c. Protein Purification:
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Harvest the cells by centrifugation.
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Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or other methods.
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Clarify the lysate by centrifugation to remove cell debris.
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Purify the tagged protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
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Wash the column to remove non-specifically bound proteins.
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Elute the target protein using a high concentration of imidazole (B134444) or by changing the pH.
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Analyze the purity of the eluted protein by SDS-PAGE.
Conclusion
The biosynthetic pathway of indolelactic acid via the indole-3-pyruvic acid route is a key metabolic capability of many gut-resident microorganisms. Understanding this pathway, the enzymes involved, and the factors that influence ILA production is crucial for harnessing its therapeutic potential. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of indolelactic acid in health and disease. Future research focusing on the detailed kinetic characterization of the pathway enzymes and the regulation of their expression will undoubtedly provide deeper insights into the production of this important metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A Three-Ring Circus: Metabolism of the Three Proteogenic Aromatic Amino Acids and Their Role in the Health of Plants and Animals [frontiersin.org]
- 4. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
